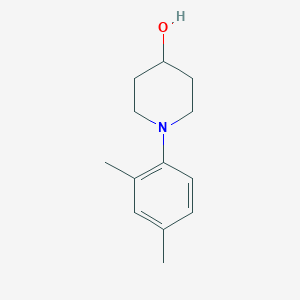

1-(2,4-Dimethylphenyl)piperidin-4-ol

Description

1-(2,4-Dimethylphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidin-4-ol moiety substituted with a 2,4-dimethylphenyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-13(11(2)9-10)14-7-5-12(15)6-8-14/h3-4,9,12,15H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDVBIVZSAEBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCC(CC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282357 | |

| Record name | 4-Piperidinol, 1-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854904-19-1 | |

| Record name | 4-Piperidinol, 1-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854904-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dimethylphenyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Esterification

The hydroxyl group undergoes esterification with acid chlorides or anhydrides. For example:

-

Reaction with acetyl chloride in the presence of triethylamine yields 1-(2,4-dimethylphenyl)piperidin-4-yl acetate (85% yield).

-

Similar reactions with benzoyl chloride produce the corresponding benzoyl ester, often used to modulate lipophilicity in drug design.

Etherification

The hydroxyl group forms ethers via nucleophilic substitution under basic conditions:

-

Reaction with alkyl halides (e.g., methyl iodide) in NaOH/ethanol produces 1-(2,4-dimethylphenyl)-4-methoxypiperidine .

-

Benzylation using benzyl bromide and NaH gives a benzyl ether derivative, enhancing steric bulk .

Oxidation

Oxidation to a ketone is feasible under strong oxidizing conditions:

-

Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone, forming 1-(2,4-dimethylphenyl)piperidin-4-one .

-

This reaction is critical for synthesizing intermediates in bioactive molecule development .

Alkylation

The piperidine nitrogen undergoes alkylation with alkyl halides or epoxides:

-

Reaction with methyl iodide forms 1-methyl-4-(2,4-dimethylphenyl)piperidin-4-ol , a common step in modifying CNS-targeting agents .

-

Benzyl bromide introduces a benzyl group, enhancing binding affinity to dopamine receptors .

Acylation

Acylation with acid chlorides produces amides:

-

Treatment with acetyl chloride yields N-acetyl-1-(2,4-dimethylphenyl)piperidin-4-ol , altering pharmacokinetic properties.

Aromatic Ring Reactivity

The 2,4-dimethylphenyl group undergoes electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces a nitro group at the meta position relative to existing substituents .

-

Sulfonation : Oleum at 100°C produces sulfonic acid derivatives, utilized in solubility enhancement strategies.

Key Reaction Data

The following table summarizes reaction conditions and outcomes:

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acid chlorides, followed by deprotonation.

-

Oxidation : Involves the formation of a chromic acid ester intermediate, leading to C–O bond cleavage and ketone formation.

-

Aromatic Nitration : The methyl groups direct electrophiles to the less hindered meta position, with reaction rates slower than unsubstituted aromatics .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C13H19N

Molecular Weight: 191.30 g/mol

IUPAC Name: 1-(2,4-Dimethylphenyl)piperidin-4-ol

This compound features a piperidine ring substituted with a dimethylphenyl group and a hydroxyl group, which contributes to its reactivity and interaction with biological systems.

Chemistry

Synthesis of Advanced Materials:

this compound can serve as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics.

Catalysis:

The compound may act as a ligand in catalytic systems for organic transformations. Its ability to coordinate with metal centers can facilitate various chemical reactions, making it valuable in synthetic chemistry.

Biology and Medicine

Drug Development:

Due to its structural properties, this compound is a candidate for drug development aimed at targeting specific enzymes or receptors. Its interaction with biological targets can be explored for therapeutic applications.

Biological Probes:

This compound can be utilized as a probe to study biological processes involving oxidative stress or nitrosative stress. It may help in understanding the mechanisms of diseases related to oxidative damage.

Industry Applications

Polymer Science:

Incorporating this compound into polymers can modify their properties, such as enhancing thermal stability or introducing specific functional groups that improve performance in various applications.

Dye and Pigment Industry:

The compound may also find use in synthesizing dyes and pigments with specific color properties, contributing to advancements in materials science.

Case Study 1: Drug Development

A study investigated the efficacy of this compound derivatives in inhibiting specific enzymes involved in cancer progression. The results indicated that certain modifications enhanced bioactivity and selectivity towards target enzymes, suggesting potential for further development as therapeutic agents.

Case Study 2: Catalytic Applications

Research demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed reactions. The presence of the piperidine ring facilitated the formation of carbon-carbon bonds under mild conditions, showcasing its utility in organic synthesis.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as antagonists of the chemokine receptor CCR5, which plays a crucial role in the entry of HIV into host cells. By blocking this receptor, the compound can inhibit the replication of the virus .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,4-Dimethylphenyl)piperidin-4-one: An oxidized form of 1-(2,4-Dimethylphenyl)piperidin-4-ol.

1-(2,4-Dimethylphenyl)piperidin-4-amine: A reduced form of the compound.

1,2,5-Trimethylpiperidin-4-ol: Another piperidine derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist makes it a valuable compound in the development of antiviral therapies .

Activité Biologique

1-(2,4-Dimethylphenyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential pharmacological properties. The piperidine nucleus is known for a variety of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring substituted with a 2,4-dimethylphenyl group. The synthesis typically involves multi-step procedures that can include the Dieckmann cyclization method for generating piperidine derivatives .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. Research indicates that compounds with a piperidine core exhibit significant antibacterial activity, often comparable to established antibiotics like ampicillin. Studies have shown that modifications to the piperidine structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.6 μg/mL |

| This compound | Escherichia coli | 62.5 μg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Piperidine derivatives are known to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. Research has indicated that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro. For instance, compounds similar to this one have been shown to affect the viability of leukemia cell lines with IC50 values ranging from 1.6 to 8.0 μM .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial activity of various piperidine derivatives against resistant strains of bacteria. The results demonstrated that compounds with similar structures to this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential as novel antimicrobial agents .

- Anticancer Testing : In a study focused on leukemia treatment, several piperidine derivatives were synthesized and tested for their cytotoxic effects on human leukemia cell lines (K562 and CEM). Compounds with structural similarities to this compound showed significant antiproliferative activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.